4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound features a benzamide core linked to a thieno[3,4-c]pyrazole scaffold substituted with a tert-butyl group. The thieno-pyrazole system, a fused heterocycle of thiophene and pyrazole, distinguishes it from simpler pyrazole derivatives.
Properties
IUPAC Name |
4-benzoyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-23(2,3)26-21(18-13-29-14-19(18)25-26)24-22(28)17-11-9-16(10-12-17)20(27)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLFAMPPIMAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride derivative with a thieno[3,4-c]pyrazole intermediate under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Differences:
‡Catalog entry lacks analytical data.
Comparative Analysis:
Core Heterocycle: The target compound’s thieno-pyrazole system offers enhanced conjugation and rigidity compared to the simple pyrazole in 10d-8 . Catalog compounds retain pyrazole cores but incorporate diazenyl groups and extended aliphatic chains, likely enhancing solubility in nonpolar environments.
Substituent Effects: Electron-Withdrawing Groups: 10d-8 includes a nitro group (-NO₂), which may reduce electron density at the pyrazole ring, contrasting with the benzoyl group (-COC₆H₅) in the target compound. The benzoyl group’s electron-withdrawing nature could stabilize the amide bond but reduce nucleophilic reactivity . Steric Bulk: The tert-butyl group, common across all compounds, likely improves metabolic stability by hindering enzymatic degradation .
Functional Potential: Target Compound: The fused thieno-pyrazole may enhance binding to aromatic-rich biological targets (e.g., kinases) due to planar geometry . Catalog Compounds : Long tetradecanamide chains and chlorinated aryl groups suggest applications in surfactant or antimicrobial formulations.
Research Findings and Implications
- Synthetic Challenges: The thieno-pyrazole scaffold in the target compound requires precise regiocontrol during fusion, unlike simpler pyrazoles in 10d-8 .
- Limitations : The evidence lacks experimental data (e.g., solubility, bioactivity) for the target compound, necessitating further characterization.
Biological Activity
4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 421.52 g/mol. Its structure includes a thieno[3,4-c]pyrazole moiety, which is known for diverse pharmacological properties.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of KIF18A, a motor protein involved in mitosis. This inhibition disrupts mitotic spindle formation, leading to apoptosis in cancer cells. The compound's ability to interfere with microtubule dynamics is critical for its anticancer properties.
Anticancer Activity
Studies have demonstrated that this compound shows potent anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 0.30 | Inhibition of VEGF-induced proliferation |
| HeLa | 7.01 ± 0.60 | Significant anticancer potential |
| MCF-7 | 14.31 ± 0.90 | Apoptosis induction |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner.
Inhibition of Kinases
The compound has also been studied for its kinase inhibitory activity. Notably:
- Aurora Kinase Inhibition :
- IC50 values as low as have been reported for Aurora-A kinase inhibition.
This suggests that the compound may serve as a promising lead for developing kinase inhibitors aimed at treating various malignancies.
Case Studies and Research Findings
Recent studies have highlighted the compound's multifaceted biological activities:
- Xia et al. Study : Investigated the apoptotic effects on A549 cells with an observed IC50 value of for related pyrazole derivatives.
- Koca et al. Study : Explored anticancer potential against HepG2 and Jurkat cell lines, finding significant inhibitory effects.
- Zheng et al. Study : Developed derivatives linked to benzimidazole and assessed their efficacy against multiple cancer cell lines.
These studies collectively underscore the therapeutic potential of thieno[3,4-c]pyrazole derivatives in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
